[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester
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Overview
Description
[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester is a complex organic compound with the molecular formula C13H17N3O4S2 and a molecular weight of 343.42 g/mol. This compound is an intermediate in the synthesis of Netobimin, a phenylguanidine anthelmintic agent. It is characterized by its yellow solid appearance and solubility in acetone and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester involves several steps. The starting materials typically include 2-nitro-5-(propylthio)aniline and methyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methylthio and propylthio groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized products.
Scientific Research Applications
[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: As an intermediate in the synthesis of Netobimin, it plays a role in the development of anthelmintic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of Netobimin, the compound undergoes further chemical transformations to produce the active anthelmintic agent. The molecular targets and pathways involved in its biological activity are related to its structural features and functional groups.
Comparison with Similar Compounds
[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester can be compared with other similar compounds, such as:
This compound: This compound is also an intermediate in the synthesis of Netobimin and shares similar structural features.
Carbamic acid, phenyl-, methyl ester: This compound has a simpler structure and different applications.
The uniqueness of this compound lies in its specific functional groups and its role as an intermediate in the synthesis of biologically active compounds.
Properties
CAS No. |
88255-00-9 |
---|---|
Molecular Formula |
C₁₃H₁₇N₃O₄S₂ |
Molecular Weight |
343.42 |
IUPAC Name |
methyl N-[C-methylsulfanyl-N-(2-nitro-5-propylsulfanylphenyl)carbonimidoyl]carbamate |
InChI |
InChI=1S/C13H17N3O4S2/c1-4-7-22-9-5-6-11(16(18)19)10(8-9)14-12(21-3)15-13(17)20-2/h5-6,8H,4,7H2,1-3H3,(H,14,15,17) |
SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N=C(NC(=O)OC)SC |
Origin of Product |
United States |
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